An In-depth Technical Guide to 6-Chloro-3-(trifluoromethyl)benzofuran: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 6-Chloro-3-(trifluoromethyl)benzofuran: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Scaffold in Modern Medicinal Chemistry
Benzofuran and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their presence in a wide array of biologically active natural products and synthetic compounds.[1] The inherent versatility of the benzofuran ring system, a fusion of a benzene and a furan ring, allows for a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3] The introduction of specific substituents onto this core structure can significantly modulate its biological and physicochemical properties, a key strategy in the design of novel therapeutic agents.[4] This guide focuses on a specific, yet potentially significant, derivative: 6-Chloro-3-(trifluoromethyl)benzofuran. The presence of a chlorine atom at the 6-position and a trifluoromethyl group at the 3-position is anticipated to confer unique electronic and steric properties, influencing its reactivity and biological interactions. While this specific compound is not extensively documented in readily available literature, this guide will provide a comprehensive overview of its predicted chemical structure and properties, plausible synthetic routes, and potential applications based on the well-established chemistry of related benzofuran derivatives.
Chemical Structure and Inferred Properties
The chemical structure of 6-Chloro-3-(trifluoromethyl)benzofuran is characterized by the benzofuran nucleus with a chlorine atom attached to the sixth carbon of the benzene ring and a trifluoromethyl group at the third carbon of the furan ring.
Molecular Formula: C₉H₄ClF₃O
| Property | Inferred Value/Characteristic | Basis for Inference |
| Molecular Weight | ~222.58 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Benzofuran derivatives with similar molecular weights and substitutions are often solids. |
| Melting Point | Expected to be in the range of 50-100 °C. | Based on the melting points of related chlorinated and trifluoromethylated benzofurans. |
| Boiling Point | Estimated to be above 200 °C. | Extrapolated from the boiling points of similar aromatic heterocyclic compounds. |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and have low solubility in water. | The aromatic and halogenated nature of the molecule suggests this solubility profile. |
| Stability | Likely to be stable under standard laboratory conditions, but may be sensitive to strong acids, bases, and oxidizing agents. | General reactivity of the benzofuran ring system.[6] |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is crucial for the definitive identification and characterization of 6-Chloro-3-(trifluoromethyl)benzofuran. Based on its structure, the following spectral data can be anticipated:
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. The specific chemical shifts and coupling patterns will be influenced by the positions of the chlorine and trifluoromethyl substituents. A singlet or a quartet (due to coupling with fluorine) would be expected for the proton at the 2-position of the furan ring.
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¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups.
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¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be characteristic of a CF₃ group attached to an aromatic system.[7]
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the furan ring.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching in the aromatic region, C-O-C stretching of the furan ring, and C-Cl and C-F stretching vibrations.
Synthesis of 6-Chloro-3-(trifluoromethyl)benzofuran: A Proposed Strategy
One potential synthetic pathway could start from a substituted phenol and a trifluoromethyl-containing building block. The following diagram illustrates a conceptual synthetic workflow:
Conceptual Synthetic Workflow
Experimental Protocol (Hypothetical)
Step 1: Synthesis of the o-Alkynylphenol Intermediate via Sonogashira Coupling
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To a solution of 2-bromo-4-chlorophenol (1.0 eq) in a suitable solvent such as triethylamine or a mixture of toluene and triethylamine, add a trifluoromethyl-substituted terminal alkyne (1.2 eq).
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Add a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and a copper(I) co-catalyst, such as copper(I) iodide (0.04 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60 to 100 °C.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction mixture, filter to remove any solids, and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the o-alkynylphenol intermediate.
Step 2: Intramolecular Cyclization to 6-Chloro-3-(trifluoromethyl)benzofuran
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Dissolve the o-alkynylphenol intermediate (1.0 eq) in a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.
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Add a base, such as potassium carbonate or sodium hydride (2.0 eq), to promote the intramolecular cyclization. Alternatively, a metal catalyst (e.g., gold or copper) could be employed.
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the reaction by TLC or GC-MS.
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Once the reaction is complete, cool the mixture and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the final product, 6-Chloro-3-(trifluoromethyl)benzofuran, by column chromatography or recrystallization.
Potential Applications in Medicinal Chemistry
The benzofuran scaffold is a well-established pharmacophore with a broad range of biological activities.[1] The introduction of a chlorine atom and a trifluoromethyl group can significantly enhance these properties.
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Anticancer Activity: Many halogenated and trifluoromethylated heterocyclic compounds exhibit potent anticancer activity.[4] The trifluoromethyl group can enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of a drug candidate. The chlorine atom can participate in halogen bonding, which can contribute to stronger binding interactions with biological targets.
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Antimicrobial and Antifungal Activity: Benzofuran derivatives have shown promising activity against various bacterial and fungal strains.[2] The electron-withdrawing nature of the chloro and trifluoromethyl substituents may enhance the antimicrobial potential of the benzofuran core.
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Enzyme Inhibition: The specific substitution pattern of 6-Chloro-3-(trifluoromethyl)benzofuran may allow it to act as a selective inhibitor of various enzymes implicated in disease pathways. For instance, benzofuran derivatives have been investigated as inhibitors of kinases, proteases, and other enzymes.
The following diagram illustrates the logical relationship between the structural features of 6-Chloro-3-(trifluoromethyl)benzofuran and its potential biological activities.
Structure-Activity Relationship
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 6-Chloro-3-(trifluoromethyl)benzofuran. Based on the safety data for related compounds like 6-chloro-benzofuran-3-one, it should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It may be harmful if swallowed, inhaled, or absorbed through the skin.
Conclusion and Future Directions
6-Chloro-3-(trifluoromethyl)benzofuran represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. While direct experimental data for this compound is limited, its chemical properties and biological potential can be reasonably inferred from the extensive body of research on related benzofuran derivatives. The proposed synthetic strategies provide a clear pathway for its preparation, opening the door for its synthesis and subsequent biological evaluation. Further research into this and similar halogenated and trifluoromethylated benzofurans is warranted to fully elucidate their therapeutic potential and to develop new and effective treatments for a range of diseases.
References
- Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00050.
- Gouda, M. A., et al. (2014). Reactivity of Benzofuran Derivatives.
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
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MDPI. (2022). Natural Source, Bioactivity and Synthesis of Benzofuran Derivatives. Retrieved from [Link]
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MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
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PubChem. (n.d.). 6-(Trifluoromethyl)benzofuran-3(2H)-one. Retrieved from [Link]
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RSC Publishing. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. Retrieved from [Link]
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Taylor & Francis Online. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Retrieved from [Link]
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Wikipedia. (n.d.). Substituted benzofuran. Retrieved from [Link]
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